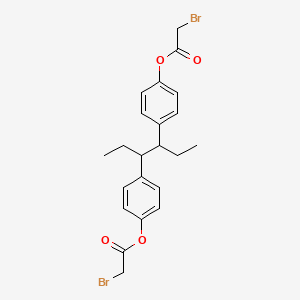
Hexane-3,4-diyldibenzene-4,1-diyl bis(bromoacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexane-3,4-diyldibenzene-4,1-diyl bis(bromoacetate) is a complex organic compound with the molecular formula C22H24Br2O4 It is characterized by the presence of two bromoacetate groups attached to a hexane-diyl-dibenzene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexane-3,4-diyldibenzene-4,1-diyl bis(bromoacetate) typically involves the reaction of hexane-3,4-diyldibenzene-4,1-diyl with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoacetate groups. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of hexane-3,4-diyldibenzene-4,1-diyl bis(bromoacetate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Hexane-3,4-diyldibenzene-4,1-diyl bis(bromoacetate) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetate groups can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The bromoacetate groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Hydrolysis is carried out using aqueous acids or bases at room temperature.
Reduction: Reduction reactions are carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Reactions: The major products are the substituted derivatives of hexane-3,4-diyldibenzene-4,1-diyl.
Hydrolysis: The major products are the corresponding carboxylic acids.
Reduction: The major products are the corresponding alcohols.
Scientific Research Applications
Hexane-3,4-diyldibenzene-4,1-diyl bis(bromoacetate) has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexane-3,4-diyldibenzene-4,1-diyl bis(bromoacetate) involves the interaction of its bromoacetate groups with nucleophiles. The bromoacetate groups are electrophilic and can react with nucleophiles such as amines or thiols to form covalent bonds. This reactivity makes the compound useful as a cross-linking agent in various applications.
Comparison with Similar Compounds
Similar Compounds
Hexane-3,4-diyldibenzene-4,1-diyl bis(chloroacetate): Similar in structure but with chloroacetate groups instead of bromoacetate groups.
Hexane-3,4-diyldibenzene-4,1-diyl bis(acetate): Similar in structure but with acetate groups instead of bromoacetate groups.
Uniqueness
Hexane-3,4-diyldibenzene-4,1-diyl bis(bromoacetate) is unique due to the presence of bromoacetate groups, which are more reactive than chloroacetate or acetate groups. This increased reactivity makes the compound more versatile in chemical synthesis and applications.
Properties
CAS No. |
81916-73-6 |
|---|---|
Molecular Formula |
C22H24Br2O4 |
Molecular Weight |
512.2 g/mol |
IUPAC Name |
[4-[4-[4-(2-bromoacetyl)oxyphenyl]hexan-3-yl]phenyl] 2-bromoacetate |
InChI |
InChI=1S/C22H24Br2O4/c1-3-19(15-5-9-17(10-6-15)27-21(25)13-23)20(4-2)16-7-11-18(12-8-16)28-22(26)14-24/h5-12,19-20H,3-4,13-14H2,1-2H3 |
InChI Key |
DYLZYDLNNJQIMD-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)OC(=O)CBr)C(CC)C2=CC=C(C=C2)OC(=O)CBr |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC(=O)CBr)C(CC)C2=CC=C(C=C2)OC(=O)CBr |
Synonyms |
is(bromoacetyl)hexestrol bisbromoacetyl hexestrol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(diethylsulfamoyl)phenyl]-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide](/img/structure/B1220494.png)
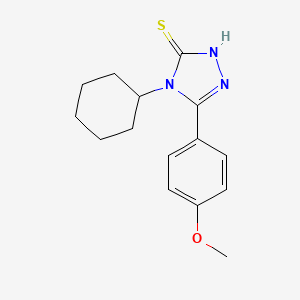
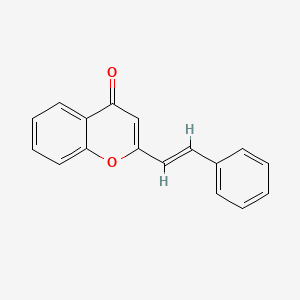

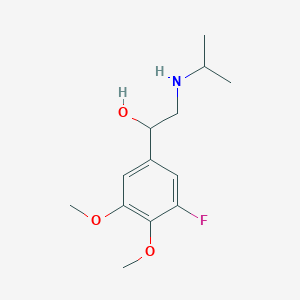
![16-Butan-2-yl-10,11,14,20-tetramethyl-13-propan-2-yl-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B1220504.png)

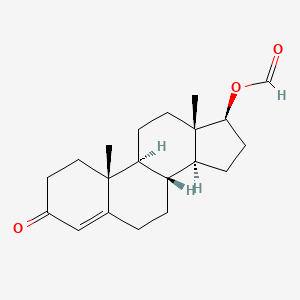
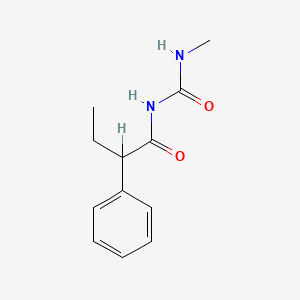
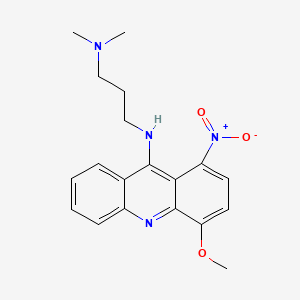
![(11S,12S,13S,16R,17R)-17-hydroxy-8,16-dimethyl-14-oxapentacyclo[11.2.2.19,12.01,11.04,10]octadeca-4,7,9-triene-6,15-dione](/img/structure/B1220513.png)
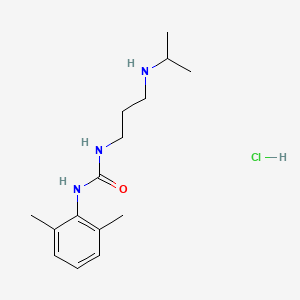
![Ethyl 2-[2-(4-methylphenyl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B1220515.png)
![Bis[15,16-dihydroxy-17-methoxycarbonyl-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-10-yl] propanedioate](/img/structure/B1220516.png)
